molecular formula C23H29N3O2 B4238502 N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide

Cat. No.: B4238502
M. Wt: 379.5 g/mol
InChI Key: XEVNYALXYFNUKC-UHFFFAOYSA-N
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Description

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide is a synthetic organic compound that features a piperazine ring substituted with an isobutyryl group and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with an isobutyryl group. This can be achieved by reacting piperazine with isobutyryl chloride in the presence of a base such as sodium carbonate.

    Coupling with Phenylpropanamide: The isobutyryl-substituted piperazine is then coupled with 3-phenylpropanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biology: The compound is used in biochemical assays to study receptor-ligand interactions.

    Industry: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to enhance the compound’s ability to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
  • N-[4-(4-isobutyryl-1-piperazinyl)phenyl]hexanamide
  • N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,4-dimethoxybenzamide

Uniqueness

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the phenylpropanamide moiety. This structural uniqueness may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-18(2)23(28)26-16-14-25(15-17-26)21-11-9-20(10-12-21)24-22(27)13-8-19-6-4-3-5-7-19/h3-7,9-12,18H,8,13-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVNYALXYFNUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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